molecular formula C10H12ClNO B8593306 Propan-2-yl 2-chlorobenzene-1-carboximidate CAS No. 84377-03-7

Propan-2-yl 2-chlorobenzene-1-carboximidate

Cat. No.: B8593306
CAS No.: 84377-03-7
M. Wt: 197.66 g/mol
InChI Key: AGJWDYZXJKUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-chlorobenzene-1-carboximidate is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

84377-03-7

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

propan-2-yl 2-chlorobenzenecarboximidate

InChI

InChI=1S/C10H12ClNO/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3

InChI Key

AGJWDYZXJKUIOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)C1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten grams (0.100 moles) of fluorosulfuric acid is placed in a flask equipped with a dry ice condenser and maintained at -78° (dry ice/isopropanol bath) under an atmosphere of dry nitrogen. To this is added about 25 ml of propylene with moderate stirring giving an orange-colored solution. The reaction mixture is stirred for 15 min. and then diluted with 100 ml of methylene chloride, precooled to -50° C. To this is added at once 15.6 g (0.100 moles) of 2-chlorobenzamide and the mixture stirred at ambient temperature for 18 hrs. giving a deep purple-red solution. The reaction mixture is then poured into 300 ml. of 1 N sodium hydroxide with rapid stirring. After standing briefly the layers are separated. Dilution with saturated sodium chloride solution and methylene chloride facilitates separation of the layers. The turbid organic phase is dried (Na2SO4), filtered through celite filter aid, and the solvent removed in vacuo. The residue is triturated with hexane (Skellysolve B®) and filtered, thereby removing any unreacted 2-chlorobenzamide. The filtrate is distilled under reduced pressure to afford 1-methylethyl 2-chlorobenzenecarboximidate as an oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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